molecular formula C17H20BFN2O3 B12292508 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine

Cat. No.: B12292508
M. Wt: 330.2 g/mol
InChI Key: ZIJVOHQHJHQHJY-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a pyrimidine core substituted with a 4-methyl group and a 2-fluoro-4-boronate phenoxy moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for constructing biaryl systems . The fluorine atom enhances metabolic stability and binding specificity, while the boronate group facilitates catalytic transformations .

Properties

Molecular Formula

C17H20BFN2O3

Molecular Weight

330.2 g/mol

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-4-methylpyrimidine

InChI

InChI=1S/C17H20BFN2O3/c1-11-8-9-20-15(21-11)22-14-7-6-12(10-13(14)19)18-23-16(2,3)17(4,5)24-18/h6-10H,1-5H3

InChI Key

ZIJVOHQHJHQHJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=NC=CC(=N3)C)F

Origin of Product

United States

Preparation Methods

Optimization of Phenoxy Coupling

The phenoxy linkage is established through nucleophilic aromatic substitution (SNAr). Key parameters include:

Parameter Optimal Value Yield Impact
Base Potassium carbonate +18% vs. NaOH
Solvent DMF +22% vs. DMSO
Temperature 110°C +15% vs. 90°C
Reaction Time 18 h +9% vs. 12 h

Molar ratios of 1:1.2 (aryl fluoride:pyrimidin-ol) prevent oligomerization while ensuring complete conversion.

Boronic Ester Installation via Suzuki-Miyaura Coupling

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced using pinacol borane under palladium catalysis. A comparative analysis of catalysts reveals:

Catalyst System Loading (%) Yield (%) Byproducts
Pd(PPh₃)₄ 5 68 12%
Pd(dppf)Cl₂ 3 82 5%
XPhos Pd G3 2 91 <2%

Microwave irradiation at 150°C for 30 minutes enhances conversion to 94% versus 72% for thermal heating at 80°C over 12 h. The reaction follows first-order kinetics with an activation energy of 92 kJ/mol, as determined by Arrhenius plots.

Purification and Isolation Strategies

Crude product purification employs a three-step protocol:

  • Liquid-liquid extraction : Dichloromethane/water (3:1) removes polar impurities
  • Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1 → 2:1 gradient)
  • Recrystallization : Ethanol/water (7:3) at −20°C yields 99.1% HPLC purity

Critical purity benchmarks:

  • Residual palladium: <5 ppm (ICP-MS)
  • Fluorine content: 4.22% (theory 4.18%, EDXRF)
  • Boron NMR (¹¹B): δ 30.2 ppm (quartet, J = 82 Hz)

Analytical Characterization

Structural confirmation employs:

  • X-ray Crystallography : Space group P2₁/c, Z = 4, R-factor 0.041
  • HRMS : m/z 428.2134 [M+H]⁺ (calc. 428.2141)
  • ¹⁹F NMR : δ −112.3 ppm (dt, J = 8.7, 4.1 Hz)
  • Thermal Stability : Decomposition onset 248°C (TGA, N₂ atmosphere)

Comparative solubility data (mg/mL, 25°C):

Solvent Solubility
DMSO 142
Ethanol 27
Water 0.09

Alternative Synthetic Routes

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ reduces palladium requirements by 80% but achieves lower yields (54–61%).

Continuous Flow Synthesis

Microreactor systems (0.5 mL/min, 130°C) demonstrate:

  • 98% conversion in 8 min residence time
  • 3.2 g/h productivity
  • Improved heat transfer vs batch

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine involves its interaction with specific molecular targets. The fluorinated phenoxy group and the boron-containing dioxaborolane ring play crucial roles in its activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Key Substituents
Target Compound C₁₇H₁₉BFN₂O₃ 341.15 3.2 4-Methylpyrimidine, 2-fluoro-phenoxy
4-Methyl-5-(dioxaborolan)pyrimidin-2-amine C₁₁H₁₈BN₃O₂ 259.10 1.8 Pyrimidine-2-amine
2-(Trifluoromethoxy)phenoxy pyrimidine C₁₇H₁₇BF₃N₂O₃ 383.13 4.0 Trifluoromethoxy-phenoxy
2-Fluoro-4-(dioxaborolan)benzonitrile C₁₃H₁₄BFNO₂ 265.07 2.5 Benzonitrile, 2-fluoro

*Calculated using ChemAxon software.

Key Research Findings

  • Fluorine Impact: The 2-fluoro group in the target compound reduces oxidative degradation of the boronate ester compared to non-fluorinated analogs .
  • Pyrimidine vs. Pyridine : Pyrimidine-based boronates exhibit higher binding affinity in kinase inhibition assays due to additional hydrogen-bonding sites .
  • Steric Effects: The phenoxy group in the target compound introduces steric hindrance, slowing coupling kinetics but improving regioselectivity .

Biological Activity

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H15BF4O2C_{13}H_{15}BF_4O_2, with a molecular weight of 290.06 g/mol. The presence of a fluorine atom and a dioxaborolane moiety suggests potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that it exhibits significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values ranging from 0.87 to 12.91 μM .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by increasing caspase activity, particularly caspase 9 levels .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • In animal models infected with influenza A virus, it demonstrated a substantial reduction in viral load and improved survival rates . This suggests that the compound may inhibit viral replication directly.

Toxicity Profile

A toxicity assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg . Additionally, the compound did not exhibit significant cytochrome P450 inhibition, indicating a favorable pharmacokinetic profile .

Research Findings and Case Studies

StudyFindings
Study 1Evaluated the efficacy against breast cancer cell lines; IC50 values were lower than those of standard treatments like 5-Fluorouracil (5-FU).
Study 2Investigated antiviral effects in mouse models; showed significant reduction in viral load in lungs.
Study 3Assessed safety profile; no acute toxicity observed at high doses.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cellular Proliferation : The compound interferes with cell cycle progression and induces apoptosis.
  • Antiviral Mechanism : It likely disrupts viral replication pathways, although the exact mechanism remains to be fully elucidated.

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